

An In-depth Technical Guide to 2-Ethylhex-2-enal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylhex-5-enal**

Cat. No.: **B14863040**

[Get Quote](#)

A Note on Nomenclature: Initial searches for "**2-Ethylhex-5-enal**" did not yield a recognized chemical compound. It is highly probable that this name is a non-standard or erroneous reference to the structurally similar and industrially significant compound, 2-Ethylhex-2-enal. This guide will, therefore, focus on the discovery, history, and technical details of 2-Ethylhex-2-enal.

Introduction

2-Ethylhex-2-enal, a member of the α,β -unsaturated aldehyde class of organic compounds, is a key intermediate in the chemical industry.^[1] Characterized by a distinctive sharp, green, and leafy odor, it finds applications ranging from the synthesis of high-volume industrial chemicals to its use as a flavoring agent and antimicrobial preservative.^{[2][3]} This document provides a comprehensive overview of its history, synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Discovery and History

While a definitive "discovery" event for 2-Ethylhex-2-enal is not prominently documented, its history is intrinsically linked to the development of the oxo synthesis (hydroformylation) process in the early 20th century. The large-scale production of n-butyraldehyde from propylene via this process paved the way for the commercial synthesis of its derivatives. The aldol condensation of n-butyraldehyde to form 2-Ethylhex-2-enal became a crucial step in the production of 2-ethylhexanol, a major commodity chemical used in the manufacture of plasticizers.^{[3][4]} By 1993, approximately 34 million pounds of n-butyraldehyde were converted to 2-ethyl-2-hexenal in the United States alone, highlighting its industrial importance.^[3]

Physicochemical Properties

2-Ethylhex-2-enal is a colorless to light yellow liquid with a strong, characteristic odor.[\[1\]](#)[\[2\]](#) Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O	[5]
Molecular Weight	126.20 g/mol	[5]
CAS Number	645-62-5	[5]
Boiling Point	175-179 °C at 760 mmHg	[1] [6]
Flash Point	50.56 °C (123.00 °F)	[6]
Density	0.85 g/cm ³	[1]
Refractive Index	1.4490 to 1.4530	[1]
logP (o/w)	2.32 - 2.72	[6] [7]
Solubility	Soluble in organic solvents	[6]

Experimental Protocols

The primary industrial synthesis of 2-Ethylhex-2-enal involves the aldol condensation of n-butylaldehyde.[\[3\]](#)[\[4\]](#)

Reaction: 2 * n-butylaldehyde → 2-Ethylhex-2-enal + H₂O

Materials:

- n-butylaldehyde
- Aqueous sodium hydroxide (or other alkaline catalyst)[\[4\]](#)
- Solvent (optional, depending on the process)
- Acid for neutralization (e.g., phosphoric acid)[\[8\]](#)

Procedure:

- n-butyraldehyde is treated with an alkaline catalyst, typically an aqueous solution of sodium hydroxide, which initiates the aldol condensation reaction.[4]
- The reaction mixture is heated to facilitate the dehydration of the intermediate aldol addition product to form the α,β -unsaturated aldehyde, 2-Ethylhex-2-enal.[4]
- The reaction is then neutralized with an acid to stop the condensation.[8]
- The organic layer containing 2-Ethylhex-2-enal is separated from the aqueous layer.
- The crude product is purified by distillation to yield high-purity 2-Ethylhex-2-enal.[8]

The purity and concentration of 2-Ethylhex-2-enal can be determined using reverse-phase HPLC.[9]

Instrumentation:

- HPLC system with a UV detector
- Newcrom R1 or equivalent C18 column[9]

Mobile Phase:

- A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid for Mass-Spec compatibility.[9]

Procedure:

- Prepare a standard solution of 2-Ethylhex-2-enal of known concentration in the mobile phase.
- Prepare the sample to be analyzed by diluting it in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the elution of 2-Ethylhex-2-enal using a UV detector.

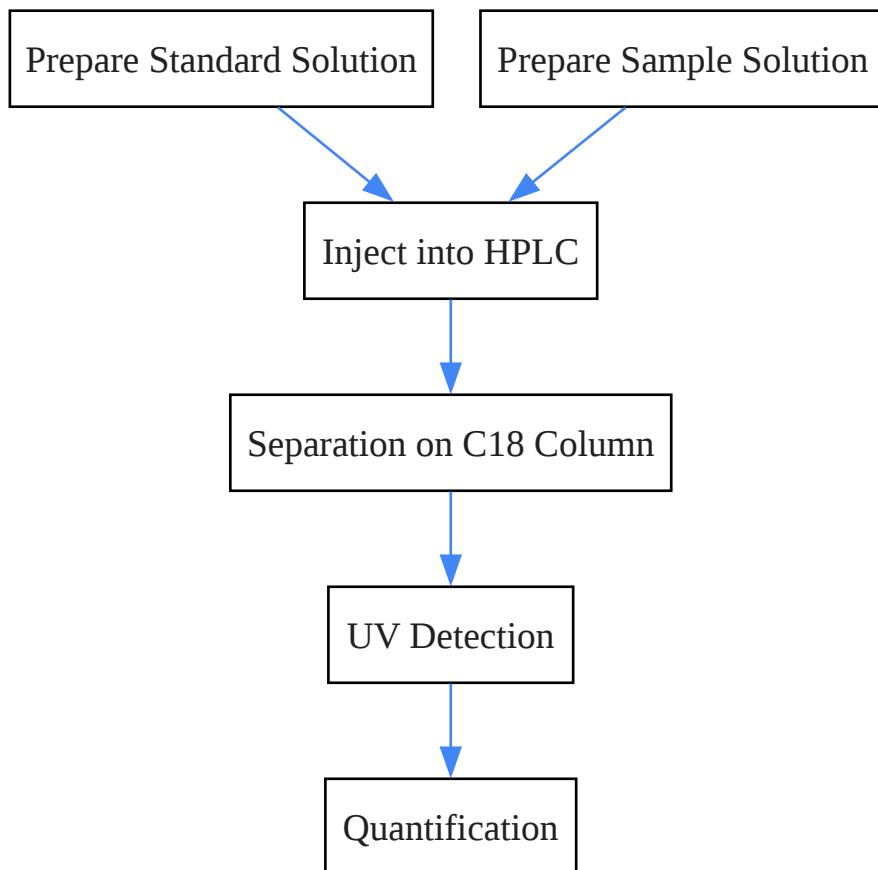
- Quantify the amount of 2-Ethylhex-2-enal in the sample by comparing its peak area to that of the standard.

Applications

2-Ethylhex-2-enal is a versatile chemical with a range of applications:

- Chemical Intermediate: Its primary use is as an intermediate in the synthesis of 2-ethylhexanol, which is a precursor to plasticizers, lubricants, and other industrial chemicals.
[\[3\]](#)[\[4\]](#)
- Flavor and Fragrance: Due to its strong green and fruity notes, it is used as a flavoring agent in foods and beverages and as a component in perfumes.
[\[2\]](#)
- Antimicrobial and Antifungal Agent: It exhibits strong antifungal and antimicrobial properties, making it useful for the preservation of materials like straw, grains, and silage.
[\[3\]](#)
- Other Uses: It has also been utilized in the manufacturing of insecticides and as a warning agent in leak detectors.
[\[1\]](#)[\[3\]](#)

Biological Activity and Toxicology


2-Ethylhex-2-enal has been identified as a human metabolite and is known to be a skin, eye, and mucous membrane irritant.
[\[2\]](#) It is moderately toxic by ingestion and inhalation.
[\[2\]](#)[\[3\]](#) The compound is classified as a skin sensitizer and may cause an allergic skin reaction.
[\[5\]](#) Due to its high production volume and the potential for human exposure, its toxicological profile is of interest, although comprehensive carcinogenicity data is limited.
[\[3\]](#)

Diagrams

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Ethylhexanol from n-Butyraldehyde.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC Analysis of 2-Ethylhex-2-enal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]

- 5. 2-Ethylhex-2-Enal | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ethyl hexenal, 645-62-5 [thegoodsentscompany.com]
- 7. 2-ethyl-2-hexenal (E) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Ethyl-2-hexenal | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethylhex-2-enal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14863040#discovery-and-history-of-2-ethylhex-5-enal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com